molecular formula C22H24S B14130288 2-Benzyl-5-pentyl-3-phenylthiophene CAS No. 89036-25-9

2-Benzyl-5-pentyl-3-phenylthiophene

Cat. No.: B14130288
CAS No.: 89036-25-9
M. Wt: 320.5 g/mol
InChI Key: SSEYUOMNEMWDIM-UHFFFAOYSA-N
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Description

2-Benzyl-5-pentyl-3-phenylthiophene is a thiophene derivative, a class of compounds known for their aromatic properties and significant role in organic chemistry. Thiophenes are five-membered heterocyclic compounds containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-pentyl-3-phenylthiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions under controlled conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production. Techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-pentyl-3-phenylthiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

2-Benzyl-5-pentyl-3-phenylthiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-5-pentyl-3-phenylthiophene involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzylthiophene
  • 5-Pentylthiophene
  • 3-Phenylthiophene

Uniqueness

2-Benzyl-5-pentyl-3-phenylthiophene stands out due to its unique substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications where other thiophene derivatives may not be as effective .

Properties

CAS No.

89036-25-9

Molecular Formula

C22H24S

Molecular Weight

320.5 g/mol

IUPAC Name

2-benzyl-5-pentyl-3-phenylthiophene

InChI

InChI=1S/C22H24S/c1-2-3-6-15-20-17-21(19-13-9-5-10-14-19)22(23-20)16-18-11-7-4-8-12-18/h4-5,7-14,17H,2-3,6,15-16H2,1H3

InChI Key

SSEYUOMNEMWDIM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C(S1)CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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